methyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate

Chiral resolution Stereochemical purity Enantiomeric excess

Methyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate (CAS 90866-43-6), also known as (+)-3,4-anhydroshikimic acid methyl ester or NSC365447, is a chiral bicyclic enoate ester featuring a fused epoxide ring within a 7-oxabicyclo[4.1.0]hept-2-ene scaffold. The compound possesses three defined stereocenters at positions 1, 5, and 6, with the (1R,5R,6S) absolute configuration confirmed by total synthesis and spectroscopic correlation.

Molecular Formula C8H10O4
Molecular Weight 170.16 g/mol
CAS No. 90866-43-6
Cat. No. B13770267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate
CAS90866-43-6
Molecular FormulaC8H10O4
Molecular Weight170.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2C(O2)C(C1)O
InChIInChI=1S/C8H10O4/c1-11-8(10)4-2-5(9)7-6(3-4)12-7/h3,5-7,9H,2H2,1H3/t5-,6-,7+/m1/s1
InChIKeyLHPOIQVOXOVXFQ-QYNIQEEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate (CAS 90866-43-6): Procurement-Relevant Structural and Pharmacognostic Profile


Methyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate (CAS 90866-43-6), also known as (+)-3,4-anhydroshikimic acid methyl ester or NSC365447, is a chiral bicyclic enoate ester featuring a fused epoxide ring within a 7-oxabicyclo[4.1.0]hept-2-ene scaffold . The compound possesses three defined stereocenters at positions 1, 5, and 6, with the (1R,5R,6S) absolute configuration confirmed by total synthesis and spectroscopic correlation [1]. It is a naturally occurring secondary metabolite originally isolated from the fungus Chalara microspora and subsequently detected in Streptomyces tendae [2]. With a molecular formula of C₈H₁₀O₄ (MW 170.16 Da), a predicted ACD/LogP of 0.00, and a topological polar surface area of 59 Ų, the compound serves as a key chiral intermediate in the synthesis of valiolamine-derived α-glucosidase inhibitors (e.g., voglibose), the antiviral agent oseltamivir, and (−)-chorismic acid [1][3][4].

Why Methyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate Cannot Be Interchanged with Generic Analogs


The 7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate scaffold supports a family of closely related compounds that differ in ester functionality (methyl vs. ethyl), C5 stereochemistry (5R-hydroxy vs. 5S-hydroxy epimer), double-bond position (2-ene vs. 3-ene regioisomers), and enantiomeric composition (single enantiomer vs. racemate). These seemingly subtle variations critically alter reactivity in downstream epoxide ring-opening, regioselectivity in nucleophilic additions, and compatibility with multi-step synthetic sequences where protecting-group strategy and ester lability are tightly coupled [1][2]. Generic or racemic substitution can introduce diastereomeric mixtures, reduce overall yield at the point of chiral purification, and compromise the stereochemical integrity required for pharmacopoeial intermediate qualification in valiolamine and oseltamivir manufacturing routes [3]. The evidence below provides quantitative justification for selecting CAS 90866-43-6 over its closest analogs.

Methyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate: Quantitative Comparator Evidence for Procurement Decisions


Stereochemical Identity: Single Enantiomer (CAS 90866-43-6) vs. Racemic Mixture (CAS 78844-86-7)

CAS 90866-43-6 designates the single enantiomer methyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate, whereas CAS 78844-86-7 designates the racemic (rel-) mixture containing equal proportions of the (1R,5R,6S) and (1S,5S,6R) enantiomers . The single enantiomer is designated with the prefix (+)- based on its positive optical rotation, while the racemate exhibits zero net rotation [1]. In asymmetric synthesis applications—particularly those targeting valiolamine, voglibose, or oseltamivir—the use of the racemate introduces a 50% enantiomeric impurity that requires additional chiral resolution steps, effectively halving the maximum theoretical yield and increasing purification costs [2].

Chiral resolution Stereochemical purity Enantiomeric excess

Synthetic Efficiency: Quantitative Epoxide Formation from (−)-Shikimic Acid Methyl Ester

Wood and Ganem (1990) demonstrated that transesterification of the bromoacetate precursor with NaOCH₃ led quantitatively to (+)-methyl 3,4-anhydroshikimate (i.e., the target compound CAS 90866-43-6) [1]. In the same synthetic sequence, the overall conversion of (−)-shikimic acid methyl ester to (+)-methyl 3,4-anhydroshikimate was achieved in 75% yield over multiple steps, establishing a benchmark for this key transformation [1]. By comparison, alternative epoxidation routes employing DBU-mediated cyclization of dihydroxy ester intermediates (as used in oseltamivir intermediate synthesis) typically report variable yields that are sensitive to substrate stereochemistry and reaction conditions [2].

Synthetic yield Epoxidation Chorismic acid synthesis

Epoxide Ring-Opening Reactivity: 99% Yield Under Acidic Conditions

The epoxide ring of the 7-oxabicyclo[4.1.0]hept-2-ene scaffold undergoes clean acid-catalyzed ring-opening. The racemic form rel-(1R,5R,6S)-3-methoxycarbonyl-7-oxabicyclo[4.1.0]-hept-2-en-5-ol (CAS 78844-86-7) reacts with trifluoroacetic acid to yield methyl [3S-(3α,4β,5α)]-3,4,5-trihydroxy-1-cyclohexene-1-carboxylate in 99% yield [1]. This near-quantitative conversion establishes the intrinsic reactivity of the epoxide toward stereospecific SN2-type ring-opening, a transformation that is equally applicable to the enantiopure form (CAS 90866-43-6) and is critical for downstream elaboration to aminocyclitol natural products [2]. In contrast, the 5-epimer or regioisomeric 3-ene double bond analogs may exhibit altered facial selectivity in nucleophilic attack due to conformational differences in the bicyclic scaffold [3].

Ring-opening Epoxide cleavage Trihydroxycyclohexene

Ester Functionality: Physicochemical Differentiation from the Ethyl Ester Analog

The methyl ester (CAS 90866-43-6; MW 170.16 Da, predicted ACD/LogP = 0.00) presents a measurably lower lipophilicity than the corresponding ethyl ester analog (CAS 1476028-68-8; MW 184.19 Da, predicted XLogP3 = 0, but with an additional methylene unit contributing approximately +0.5 to logP by Hansch π analysis) . The methyl ester also offers a smaller steric profile at the ester position (methoxy vs. ethoxy), which can influence the rate and regioselectivity of ester hydrolysis or transesterification steps in multi-step syntheses [1]. The free carboxylic acid analog (CAS 175546-00-6; MW 156.14 Da) carries an additional H-bond donor (total 2), increasing PSA and aqueous solubility but requiring protection for most synthetic sequences .

Physicochemical properties Lipophilicity Ester lability

Biological Activity Profile: Weak Cytotoxicity vs. Structurally Related Natural Products

In the Podosordaria tulasnei metabolome study by Ridderbusch et al. (2004), (+)-3,4-anhydroshikimic acid methyl ester (compound 3) was characterized as "weakly cytotoxic" and was detected in only one of three fungal strains examined [1]. By contrast, the co-occurring metabolite tulasnein (1) exhibited strong antimicrobial activity with weaker cytotoxic and phytotoxic effects, while podospirone (2) was produced by all three strains [1]. Separately, in Streptomyces tendae Tü 4042, anhydroshikimate (detected alongside dioxolides) showed no biological activity against Gram-positive and Gram-negative bacteria, yeasts, or fungi [2]. This consistent profile of low intrinsic bioactivity is a distinguishing feature for procurement when the compound is intended as a synthetic intermediate, as it implies minimal interference from residual biological activity in cross-contamination scenarios during multi-step pharmaceutical synthesis .

Cytotoxicity Natural product Antimicrobial

Natural Product Provenance: Documented Occurrence in Two Phylogenetically Distinct Microorganisms

CAS 90866-43-6 is one of very few 7-oxabicyclo[4.1.0]hept-2-ene derivatives with confirmed natural product status, having been independently isolated from the ascomycete fungus Chalara microspora (1981) [1] and the actinobacterium Streptomyces tendae Tü 4042 (1996) [2]. In Chalara microspora, the structure was elucidated by spectroscopy and confirmed by total synthesis, including preparation of the 5-epimer for comparative characterization [1]. This dual natural provenance—spanning both fungal and actinobacterial phyla—is unique among in-class analogs. The ethyl ester (CAS 1476028-68-8), the free acid (CAS 175546-00-6), and the racemic mixture (CAS 78844-86-7) have no reported natural occurrence and are purely synthetic entities [3].

Natural product Microbial metabolite Structural elucidation

Methyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate: Evidence-Backed Application Scenarios for Procurement


Chiral Intermediate for Valiolamine and Voglibose (α-Glucosidase Inhibitor) Synthesis

The (1R,5R,6S) absolute stereochemistry of this enantiopure methyl ester maps directly onto the required configuration of the valiolamine aminocyclitol core. Literature precedent establishes that (+)-valiolamine is synthesized from (−)-shikimic acid in 12–13 steps with 40% overall yield, with the epoxy intermediate stage being a critical stereochemical control point [1]. Use of the single enantiomer (CAS 90866-43-6) avoids the 50% yield loss and chiral separation burden inherent to the racemic form (CAS 78844-86-7). The ethyl ester analog (CAS 1476028-68-8) is also a documented valiolamine intermediate, but the methyl ester provides a lower molecular weight and reduced lipophilicity that may facilitate chromatographic purification of early-stage intermediates .

Key Intermediate for (−)-Chorismic Acid Total Synthesis

The Wood–Ganem synthesis of (−)-chorismic acid (JACS 1990) demonstrated that (+)-methyl 3,4-anhydroshikimate undergoes Payne rearrangement to (−)-methyl (3S,4S,5R)-3-hydroxy-4,5-epoxy-1-cyclohexene-1-carboxylate, a direct precursor to chorismic acid [1]. The quantitative transesterification–epoxidation step reported in this synthesis establishes a robust precedent for process-scale adaptation. Researchers procuring this compound for chorismic acid or related shikimate-pathway intermediate synthesis should specify the enantiopure methyl ester, as the ethyl ester would undergo competing transesterification under the NaOCH₃/CH₃OH conditions employed in the key transformation [1].

Oseltamivir (Tamiflu®) Intermediate and Analog Synthesis

The 7-oxabicyclo[4.1.0]heptane scaffold is a core substructure in several patented oseltamivir synthetic routes, where the epoxide serves as a latent diol equivalent for downstream introduction of the 3-pentyloxy and acetamido functionalities [1]. The methyl ester variant (CAS 90866-43-6) is structurally analogous to the ethyl ester intermediates more commonly cited in oseltamivir patents (e.g., (1S,5R,6S)-ethyl 5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate) and can be used to explore alternative protecting group strategies or to prepare constrained oseltamivir analogs for structure–activity relationship studies . The well-characterized ring-opening reactivity (99% yield under acidic conditions) provides a predictable transformation for diversifying the epoxide into functionalized cyclohexene derivatives [2].

Natural Product Chemistry and Microbial Metabolite Reference Standard

As an authenticated natural product isolated from both Chalara microspora and Streptomyces tendae, this compound serves as a reference standard for HPLC-diode array screening of microbial culture extracts targeting shikimate-pathway metabolites [1]. The defined enantiopurity and spectroscopic characterization (¹H and ¹³C NMR data available via NP-MRD) make it suitable as a qualitative standard in metabolomics workflows [2]. For natural product chemists, the synthetic ethyl ester or free acid analogs cannot substitute for the naturally occurring methyl ester when verifying co-occurrence in fungal or actinobacterial metabolomes [1].

Quote Request

Request a Quote for methyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.